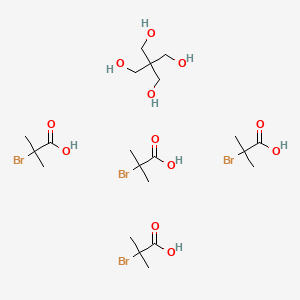

Pentaerythritol tetrakis(2-bromoisobutyrate)

Description

The exact mass of the compound Pentaerythritol tetrakis(2-bromoisobutyrate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentaerythritol tetrakis(2-bromoisobutyrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentaerythritol tetrakis(2-bromoisobutyrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-bis(hydroxymethyl)propane-1,3-diol;2-bromo-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4.4C4H7BrO2/c6-1-5(2-7,3-8)4-9;4*1-4(2,5)3(6)7/h6-9H,1-4H2;4*1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBFCIQDWYULRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40Br4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747920 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243991-62-0 | |

| Record name | 2-Bromo-2-methylpropanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243991-62-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentaerythritol Tetrakis(2-bromoisobutyrate): A Core Molecule for Advanced Macromolecular Architectures

An In-depth Technical Guide for Researchers in Polymer Chemistry and Drug Development

Introduction: The Architectural Advantage of a Tetrafunctional Core

In the pursuit of advanced polymeric materials, control over macromolecular architecture is paramount. Star polymers, with their unique three-dimensional structure comprising multiple linear arms radiating from a central core, exhibit distinct properties compared to their linear analogues, including lower solution viscosity, higher functionality, and unique rheological behavior.[1] At the heart of many well-defined star polymers lies a multifunctional initiator, a molecule that dictates the final arm number and provides the foundation for the entire structure. Pentaerythritol tetrakis(2-bromoisobutyrate) has emerged as a cornerstone initiator, particularly for controlled radical polymerization techniques. Its symmetric, tetra-functional nature allows for the predictable and simultaneous growth of four polymer arms, making it an invaluable tool for creating precisely engineered materials for applications ranging from advanced coatings to sophisticated drug delivery systems.[2]

This guide provides a comprehensive technical overview of Pentaerythritol tetrakis(2-bromoisobutyrate), from its fundamental properties and synthesis to its application in Atom Transfer Radical Polymerization (ATRP) and the characteristics of the resulting star polymers, with a particular focus on their use in biomedical research.

Core Properties of the Initiator

Pentaerythritol tetrakis(2-bromoisobutyrate), also known by synonyms such as 4f-BiB and Tetrakis(2-bromoisobutyryloxymethyl)methane, is a white to yellowish solid powder.[2][3] Its chemical structure features a central quaternary carbon derived from pentaerythritol, with four ester-linked 2-bromoisobutyrate groups. These terminal bromide atoms are the active sites for initiating controlled radical polymerization.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for handling, storage, and stoichiometric calculations in experimental design.

| Property | Value | Reference(s) |

| CAS Number | 243991-62-0 | |

| Molecular Formula | C₂₁H₃₂Br₄O₈ | |

| Molecular Weight | 732.09 g/mol | |

| Appearance | White to yellowish powder | [2] |

| Melting Point | 130 - 134 °C | |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage | Room Temperature | [2] |

| SMILES String | CC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br | |

| InChI Key | QEVWEWLNSORHNP-UHFFFAOYSA-N |

Solubility Profile

While specific quantitative solubility data is not widely published, empirical evidence from synthesis and polymerization protocols indicates its solubility in various common organic solvents. This information is critical for selecting appropriate reaction and purification media.

-

Soluble: Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform

-

Slightly Soluble/Insoluble: Methanol, Ethanol, Water

The solubility in solvents like THF and DCM is leveraged during its synthesis and subsequent use in ATRP reactions.[4] Methanol is often used as a precipitating non-solvent during purification.[5]

Synthesis and Characterization

The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is a straightforward esterification reaction. The choice of this synthetic route is driven by the high reactivity of the acyl bromide with the hydroxyl groups of pentaerythritol, which can be driven to completion to achieve a high yield of the desired tetra-substituted product.

Molecular Structure

dot graph "Pentaerythritol_tetrakis_2_bromoisobutyrate" { layout=neato; node [shape=none, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Molecular structure of Pentaerythritol tetrakis(2-bromoisobutyrate).

Synthetic Protocol

The following protocol is a representative procedure for the synthesis of the tetrafunctional initiator. The use of a base like triethylamine (TEA) is crucial to neutralize the HBr byproduct, driving the reaction forward. An excess of the acyl bromide ensures complete esterification of all four hydroxyl groups.[4][5]

Step-by-Step Methodology:

-

Reaction Setup: To a flask containing a solution of pentaerythritol (1.0 eq) in dry tetrahydrofuran (THF), add triethylamine (TEA, ~5.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath.

-

Addition of Acyl Bromide: Add 2-bromoisobutyryl bromide (~4.8 eq) dropwise to the stirred solution over 30 minutes. Maintaining the low temperature is critical to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 to 24 hours to ensure the reaction goes to completion.[4]

-

Work-up: Dilute the reaction mixture with dichloromethane (DCM). Wash the organic phase sequentially with water (3 times) to remove triethylammonium bromide salt and excess reagents.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography using DCM as the eluent or by recrystallization from a suitable solvent like methanol to yield a white solid.[4][5]

Characterization

Confirming the structure and purity of the initiator is a prerequisite for its use in controlled polymerization.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key characteristic peaks are:

-

δ ≈ 4.32 ppm (singlet, 8H): Corresponds to the eight protons of the four methylene groups (-CH₂ -O) of the pentaerythritol core.[5]

-

δ ≈ 1.94 ppm (singlet, 24H): Corresponds to the twenty-four protons of the eight methyl groups (-C(CH₃ )₂Br) on the isobutyrate moieties.[5] The 8:24 (or 1:3) integration ratio between these two signals is a strong indicator of the successful formation of the tetra-substituted product.

-

-

FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to verify the key functional groups. Expected characteristic absorption peaks include:

-

~1735 cm⁻¹: A strong C=O stretching vibration from the ester groups.

-

~2980 cm⁻¹: C-H stretching from the methyl and methylene groups.

-

~1150-1250 cm⁻¹: C-O stretching of the ester linkage.

-

Absence of a broad O-H stretch (~3200-3500 cm⁻¹): Confirms the complete reaction of the hydroxyl groups from the pentaerythritol starting material.

-

-

HPLC Analysis: High-performance liquid chromatography is often used to confirm the purity of the final product, which is typically reported to be ≥97%.[2]

Application in Atom Transfer Radical Polymerization (ATRP)

Pentaerythritol tetrakis(2-bromoisobutyrate) is primarily used as an initiator for ATRP, a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.

The "Core-First" Approach: A Rationale

This initiator is ideally suited for the "core-first" method of star polymer synthesis.[6] In this approach, polymer arms grow divergently from the central multifunctional initiator.[7] The key advantages of this strategy are:

-

Defined Arm Number: The number of arms on the final star polymer is precisely defined by the functionality of the initiator (in this case, four).[6]

-

High Purity: This method avoids the presence of residual linear polymer chains that can be a significant purification challenge in the alternative "arm-first" approach.[1]

-

Structural Uniformity: Assuming high initiation efficiency, all arms grow at a similar rate, leading to a star polymer with arms of uniform length.[6]

However, challenges can arise, including star-star coupling reactions at high monomer conversion, which can lead to broadening of the molecular weight distribution.[6]

Mechanism of Initiation and Propagation

ATRP is based on a reversible equilibrium between a small concentration of active, propagating radicals and a large majority of dormant species (the polymer chains capped with a halogen).[8] This equilibrium is catalyzed by a transition metal complex, typically copper(I) bromide (CuBr) complexed with a ligand.

-

Activation: The Cu(I)/Ligand complex abstracts a bromine atom from each of the four initiating sites on the Pentaerythritol tetrakis(2-bromoisobutyrate) molecule. This one-electron oxidation of the copper center (Cu(I) → Cu(II)) generates four radicals on the initiator core.[8]

-

Propagation: Each radical site rapidly adds monomer units, initiating the growth of a polymer arm.

-

Deactivation: The oxidized catalyst, Cu(II)Br₂/Ligand, can transfer a bromine atom back to the propagating chain end, reforming a dormant species and the Cu(I) complex. This deactivation step is crucial for maintaining a low radical concentration, which minimizes irreversible termination reactions.[9]

-

Controlled Growth: The rapid and reversible activation/deactivation cycle ensures that all four arms grow at a comparable and controlled rate. The final molecular weight of the arms is determined by the ratio of consumed monomer to the initiator concentration.[9]

Experimental Protocol: Synthesis of a Four-Arm Star Polymer

This protocol provides a general methodology for synthesizing a four-arm star polymer, such as polystyrene, using the "core-first" ATRP approach. The choice of ligand (e.g., PMDETA) is critical for solubilizing the copper catalyst and tuning its reactivity.[1]

| Component | Role | Example Molar Ratio |

| Monomer (e.g., Styrene) | Building block of polymer arms | 200 |

| Initiator (Pentaerythritol tetrakis(2-bromoisobutyrate)) | Core of the star polymer | 1 |

| Catalyst (CuBr) | Activator/Deactivator | 4 |

| Ligand (e.g., PMDETA) | Solubilizes & tunes catalyst | 4 |

| Solvent (e.g., Toluene) | Reaction medium | - |

Step-by-Step Methodology:

-

Setup: A dry Schlenk flask is charged with the initiator, CuBr, and a magnetic stir bar. The flask is sealed with a rubber septum and subjected to several vacuum/inert gas cycles to remove oxygen.

-

Addition of Reagents: Degassed monomer and solvent (if used) are added via syringe, followed by the degassed ligand. The ligand complexes with the CuBr, and the solution typically changes color.

-

Polymerization: The flask is immersed in a preheated oil bath at the desired reaction temperature (e.g., 90-110°C for styrene). The reaction is allowed to proceed for a predetermined time to achieve the target molecular weight.[1]

-

Termination: The polymerization is quenched by cooling the flask to room temperature and exposing the mixture to air. This oxidizes the Cu(I) catalyst, halting the reaction.

-

Purification: The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then isolated by precipitation into a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Star Polymers in Drug Development

The unique architecture of star polymers synthesized from initiators like Pentaerythritol tetrakis(2-bromoisobutyrate) makes them highly attractive candidates for drug delivery applications. Their globular structure, high arm density, and large number of chain-end functionalities offer distinct advantages over linear polymers.

Architectural Advantages in Drug Delivery

-

Higher Drug Loading Capacity: The three-dimensional structure and potential for a hydrophobic core can allow for the encapsulation of a larger quantity of therapeutic agents compared to linear analogues of similar molecular weight.[10]

-

Improved Pharmacokinetics: Star polymers often exhibit longer circulation half-lives. Their compact hydrodynamic volume can help them evade renal clearance, leading to enhanced accumulation in target tissues, such as tumors, via the Enhanced Permeability and Retention (EPR) effect.[8]

-

Tunable Release Profiles: By creating amphiphilic star block copolymers (e.g., with hydrophobic inner blocks and hydrophilic outer blocks), stable micelles can be formed. Drugs can be encapsulated in the core and released in a controlled manner, potentially triggered by environmental stimuli like pH changes in the tumor microenvironment.[11][12]

Case Study: Doxorubicin Delivery

Doxorubicin (DOX), a potent chemotherapeutic agent, has been successfully incorporated into star polymer nanocarriers derived from pentaerythritol-based cores to enhance its therapeutic efficacy and reduce systemic toxicity.

In one study, dendrimer-like star polymers with a pentaerythritol core were used to encapsulate DOX. The resulting nanoparticles were spherical, with diameters around 185 nm.[13]

-

Drug Loading: The nanoparticles achieved a doxorubicin loading efficiency of 77.3% and a loading content of 12.9%.[13]

-

pH-Responsive Release: The in-vitro release of DOX was significantly higher at a pH of 5.3 (mimicking the acidic environment of endosomes/lysosomes within cancer cells) compared to a physiological pH of 7.4. This demonstrates the potential for targeted intracellular drug release.[13]

-

Cytotoxicity: The DOX-loaded nanoparticles showed greater efficacy in inhibiting breast cancer cell viability compared to their effect on non-cancerous cells, suggesting a degree of targeted action.[13]

Another study using biodegradable star-comb polymers with a tripentaerythritol core (an 8-arm analogue) conjugated to DOX via a pH-sensitive hydrazone linker demonstrated high accumulation in tumors and a long circulation half-life of over 28 hours.[8] These findings underscore the potential of star architectures, enabled by multifunctional initiators, to create more effective and safer cancer therapies.

Conclusion and Future Outlook

Pentaerythritol tetrakis(2-bromoisobutyrate) is more than just a chemical reagent; it is a key architectural component that enables the rational design of complex macromolecular structures. Its utility as a tetrafunctional "core-first" initiator for ATRP provides a reliable and straightforward route to well-defined four-arm star polymers. The unique properties of these star polymers—lower viscosity, higher functionality, and favorable pharmacokinetics—have established them as a significant platform in materials science and biomedicine.[1] For researchers in drug development, star polymers synthesized from this initiator offer a promising avenue for creating next-generation nanocarriers that can improve drug solubility, prolong circulation, and achieve targeted release, ultimately leading to more effective and less toxic therapies. As synthetic methodologies continue to advance, the precision offered by initiators like Pentaerythritol tetrakis(2-bromoisobutyrate) will remain fundamental to unlocking the full potential of architecturally complex polymers.

References

-

Gao, C., & Yan, D. (2014). Star Polymers. Chemical Reviews, 114(16), 7933-8010. [Link]

-

Gao, H., & Matyjaszewski, K. (2008). Synthesis of Star Polymers by a New “Core-First” Method: Sequential Polymerization of Cross-Linker and Monomer. Macromolecules, 41(13), 4558-4566. [Link]

-

Fei, Y., et al. (2019). A facile approach for preparing multicyclic polymer through combining ATRP and photo-induced coupling reaction. Royal Society of Chemistry. [Link]

-

Corrigan, N., et al. (2019). Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach. PubMed Central. [Link]

-

Matyjaszewski Polymer Group. Star copolymers. Carnegie Mellon University. [Link]

-

Ramasamy, M., et al. (2020). Dendrimer-like AB2-type star polymers as nanocarriers for doxorubicin delivery to breast cancer cells: synthesis, characterization, in-vitro release and cytotoxicity studies. springerprofessional.de. [Link]

-

Ramasamy, M., et al. (2020). Dendrimer-like AB2-type star polymers as nanocarriers for doxorubicin delivery to breast cancer cells: synthesis, characterization, in-vitro release and cytotoxicity studies. ResearchGate. [Link]

-

Zhang, Y., et al. (2016). Facile Arm-First Synthesis of Star Block Copolymers via ARGET ATRP with ppm Amounts of Catalyst. Macromolecules, 49(17), 6211-6221. [Link]

-

The Royal Society of Chemistry. (2008). Supplementary Information. The Royal Society of Chemistry. [Link]

-

Agilent. (2018). Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate). Agilent. [Link]

-

Zhang, Q., et al. (2011). Synthesis and Properties of Star-Comb Polymers and Their Doxorubicin Conjugates. National Institutes of Health. [Link]

-

Yilmaz, G., et al. (2023). Effect of Star Structure Versus Linear Polymers on Structure and Shear Rheology. OUCI. [Link]

-

Etrych, T., et al. (2011). Biodegradable star HPMA polymer conjugates of doxorubicin for passive tumor targeting. PubMed. [Link]

-

Etrych, T., et al. (2011). Biodegradable star HPMA polymer conjugates of doxorubicin for passive tumor targeting. ResearchGate. [Link]

-

Chemistry LibreTexts. (2021). 2.11: Living Radical Polymerization- ATRP. Chemistry LibreTexts. [Link]

-

Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]

-

Baek, K., et al. (1999). Synthesis and characterization of star polymers with varying arm number, length, and composition from organic and hybrid inorganic/ organic multifunctional initiators. University of Arizona. [Link]

-

Polymer Source. Pentaerythritol tetrakis(2-bromoisobutyrate). Polymer Source. [Link]

-

SpectraBase. Pentaerythritol tetrabromide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Georgiou, T. K., et al. (2015). Star Polymers for Gene Delivery. ResearchGate. [Link]

-

Sharma, B., & Singh, Y. (2013). Synthesis of star like polymers via ATRP using four arms organic initiator. IARJSET, 2(3), 1-8. [Link]

-

Huang, J., et al. (2007). Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition-Fragmentation Chain Transfer. Macromolecules, 40(12), 4179-4186. [Link]

-

Arjunan, S., et al. (2012). Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone). RSC Advances, 2(20), 7793-7801. [Link]

-

Burrows, E. P., & Brueggemann, E. E. (2012). HPLC-MS Examination of Impurities in Pentaerythritol Tetranitrate. ResearchGate. [Link]

-

Boborodea, A., & Brookes, A. (2018). Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate). LabRulez LCMS. [Link]

-

Temarex Corporation. (n.d.). Higher Order Star Polymers. Temarex Corporation. [Link]

-

NIST. (n.d.). Pentaerythritol. NIST WebBook. [Link]

-

Negi, R., et al. (2021). a¹H-NMR and b¹³C-NMR spectra of the synthesized pentaerythritol tetraoleate. ResearchGate. [Link]

-

CP Lab Safety. (n.d.). Pentaerythritol tetrakis(2-bromoisobutyrate), min 97%, 1 gram. CP Lab Safety. [Link]

-

Chen, Y., et al. (2019). Photo-Controlled One-Pot Strategy for the Synthesis of Asymmetric Three-Arm Star Polymers. Chemistry – An Asian Journal, 14(14), 2465-2469. [Link]

-

Johnson, J. A., et al. (2010). Synthesis of amphiphilic star block copolymers and their evaluation as transdermal carriers. Polymer Chemistry, 1(4), 433-441. [Link]

-

Das, A., et al. (2013). Synthesis and fluorescence properties of star-shaped polymers carrying two fluorescent moieties. ResearchGate. [Link]

-

Wikipedia. (n.d.). Pentaerythritol. Wikipedia. [Link]

-

Deng, G., & Chen, Y. (2004). A Novel Way To Synthesize Star Polymers in One Pot by ATRP of N-[2-(2-Bromoisobutyryloxy)ethyl]maleimide and Styrene. ResearchGate. [Link]

Sources

- 1. iarjset.com [iarjset.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]

- 4. Star copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Properties of Star-Comb Polymers and Their Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lcms.cz [lcms.cz]

- 10. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Biodegradable star HPMA polymer conjugates of doxorubicin for passive tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate): A Core Initiator for Advanced Polymer Architectures

Foreword: The Architectural Heart of Controlled Polymerization

In the landscape of polymer chemistry, the ability to dictate macromolecular architecture with precision is paramount. Atom Transfer Radical Polymerization (ATRP) stands as a cornerstone of controlled radical polymerization techniques, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex topologies.[1][2] At the heart of this control lies the initiator, the molecule from which polymer chains grow. Pentaerythritol tetrakis(2-bromoisobutyrate) (PET-BiB) has emerged as a crucial tetra-functional initiator, a molecular scaffold from which four polymer arms can be simultaneously grown to create well-defined star polymers.[1][3] These star architectures impart unique rheological and physical properties, making them highly desirable for applications in drug delivery, coatings, and advanced materials.[4][5]

This guide provides an in-depth, experience-driven walkthrough of the synthesis, purification, and characterization of Pentaerythritol tetrakis(2-bromoisobutyrate). Moving beyond a simple recitation of steps, we will delve into the rationale behind each procedural choice, troubleshoot common pitfalls, and establish a framework for reliable and reproducible synthesis.

The Chemistry of Formation: An Esterification Reaction

The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is a classic esterification reaction.[6] Specifically, it involves the reaction of the four hydroxyl groups of pentaerythritol with an excess of 2-bromoisobutyryl bromide in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrogen bromide byproduct.[7]

The reaction proceeds through a series of consecutive-parallel steps, forming mono-, di-, and tri-substituted esters as intermediates.[8][9] To drive the reaction to completion and achieve a high yield of the desired tetra-substituted product, a significant excess of the acylating agent, 2-bromoisobutyryl bromide, is employed.[10]

Safety First: Handling 2-Bromoisobutyryl Bromide with Diligence

Before commencing any experimental work, a thorough understanding of the hazards associated with the reagents is critical. 2-Bromoisobutyryl bromide is a highly corrosive and lachrymatory liquid.[11] It reacts violently with water and is harmful if swallowed, inhaled, or absorbed through the skin.[12][13]

Mandatory Safety Precautions:

-

Work in a certified chemical fume hood. [11]

-

Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[12][13]

-

Handle under an inert atmosphere: 2-Bromoisobutyryl bromide is moisture-sensitive. All glassware must be thoroughly dried, and the reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[11]

-

Have a quench solution ready: A container with a suitable quenching agent, such as a saturated sodium bicarbonate solution, should be readily accessible to neutralize any spills.

-

Proper Disposal: Dispose of all waste in accordance with institutional and local regulations for hazardous chemical waste.[13]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with built-in checks and rationale for each step.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Pentaerythritol | ≥98% | Sigma-Aldrich | Must be dried under vacuum before use. |

| 2-Bromoisobutyryl bromide | >98.0% | TCI America | Handle with extreme caution.[12] |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific | Should be distilled over calcium hydride. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Use from a solvent purification system or a freshly opened bottle. |

| Anhydrous Sodium Sulfate | Granular, ≥99.0% | VWR | For drying the organic phase. |

| Deuterated Chloroform (CDCl3) | 99.8 atom % D | Cambridge Isotope Labs | For NMR analysis. |

Synthesis Workflow

Sources

- 1. 季戊四醇四(2-溴异丁酸酯) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 季戊四醇四(2-溴异丁酸酯) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. iarjset.com [iarjset.com]

- 6. Esterification of pentaerythritol by carboxylic acids [ouci.dntb.gov.ua]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 2-Bromoisobutyryl Bromide | 20769-85-1 | TCI AMERICA [tcichemicals.com]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate): A Tetrafunctional Initiator for Advanced Polymer Architectures

This guide provides a comprehensive technical overview of Pentaerythritol tetrakis(2-bromoisobutyrate), a key molecule in the field of polymer chemistry. Targeted at researchers, scientists, and professionals in drug development and materials science, this document delves into the core attributes, synthesis, and application of this versatile initiator, with a particular focus on its role in Atom Transfer Radical Polymerization (ATRP).

Introduction: The Significance of a Tetrafunctional Core

Pentaerythritol tetrakis(2-bromoisobutyrate) is a highly valuable compound primarily utilized as a tetrafunctional initiator in controlled radical polymerization techniques.[1][2] Its unique molecular architecture, featuring a central pentaerythritol core with four initiating sites, allows for the synthesis of well-defined, four-arm star polymers.[1][3] These star-shaped polymers exhibit distinct rheological and physical properties compared to their linear analogues, making them highly desirable for a range of advanced applications, including in drug delivery systems, coatings, and adhesives.[4] The compound is also known by synonyms such as 4f-BiB and Tetrakis(2-bromoisobutyryloxymethyl)methane.[1][5][6]

The importance of this initiator lies in its ability to facilitate the creation of complex polymer structures with a high degree of control over molecular weight and functionality.[2] The four bromine atoms serve as active sites for the initiation of polymerization, enabling the simultaneous growth of four polymer chains from a single molecule.[1] This leads to the formation of polymers with a compact, globular structure, which can influence properties such as viscosity, solubility, and self-assembly behavior.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of Pentaerythritol tetrakis(2-bromoisobutyrate) is crucial for its effective use in polymer synthesis.

CAS Number: 243991-62-0[1][3][4][5][6][7][]

Chemical Structure

The molecule consists of a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with a 2-bromoisobutyrate group. This structure provides four readily cleavable carbon-bromine bonds that can initiate polymerization.

Caption: Chemical structure of Pentaerythritol tetrakis(2-bromoisobutyrate).

Physicochemical Data

| Property | Value |

| Molecular Formula | C₂₁H₃₂Br₄O₈[1][4][7][] |

| Molecular Weight | 732.09 g/mol [1][4][7][] |

| Appearance | White to yellowish powder or crystal[4][5] |

| Melting Point | 130 - 134 °C[1][3][4] |

| Purity | ≥ 97% (HPLC)[1][4][7] |

| Solubility | Soluble in many organic solvents such as THF, toluene, and anisole. |

| Storage | Store at room temperature.[4] |

Synthesis

The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is typically achieved through the esterification of pentaerythritol with an excess of 2-bromoisobutyryl bromide.[9] This reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrobromic acid byproduct. The use of an excess of the acyl bromide ensures the complete esterification of all four hydroxyl groups of pentaerythritol, leading to a high yield of the desired tetrafunctional product.[9]

Caption: Synthetic workflow for Pentaerythritol tetrakis(2-bromoisobutyrate).

Application in Atom Transfer Radical Polymerization (ATRP)

The primary application of Pentaerythritol tetrakis(2-bromoisobutyrate) is as an initiator for ATRP.[2][5][6] ATRP is a powerful controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.

In a typical ATRP process, the carbon-bromine bonds of the initiator are reversibly cleaved by a transition metal complex (e.g., Cu(I)/ligand), generating a radical that can propagate by adding to monomer units. The reversible nature of this activation/deactivation process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled polymer growth.

Experimental Protocol: Synthesis of a Four-Arm Star Polymer via ATRP

This protocol provides a representative procedure for the synthesis of a four-arm star polymer using Pentaerythritol tetrakis(2-bromoisobutyrate) as the initiator.

Materials:

-

Pentaerythritol tetrakis(2-bromoisobutyrate) (Initiator)

-

Monomer (e.g., methyl methacrylate, styrene)

-

Copper(I) bromide (CuBr) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anisole (Solvent)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Reaction Mixture:

-

To a Schlenk flask, add Pentaerythritol tetrakis(2-bromoisobutyrate) and the chosen monomer.

-

Add the solvent (anisole) to dissolve the initiator and monomer.

-

-

Deoxygenation:

-

Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with an inert gas for at least 30 minutes. This step is critical as oxygen can quench the radical polymerization.

-

-

Addition of Catalyst and Ligand:

-

In a separate vial, weigh CuBr and add PMDETA under an inert atmosphere.

-

Transfer the catalyst/ligand mixture to the reaction flask via a gas-tight syringe.

-

-

Polymerization:

-

Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).

-

Allow the polymerization to proceed for the desired time to achieve the target molecular weight.

-

-

Termination and Purification:

-

Terminate the reaction by exposing the mixture to air and cooling to room temperature.

-

Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol).

-

Collect the polymer by filtration and dry under vacuum.

-

Caption: Experimental workflow for ATRP using a tetrafunctional initiator.

Safety and Handling

Pentaerythritol tetrakis(2-bromoisobutyrate) is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Pentaerythritol tetrakis(2-bromoisobutyrate) is a cornerstone initiator for the synthesis of well-defined, four-arm star polymers via ATRP. Its symmetrical structure and high initiating efficiency provide polymer chemists with a reliable tool to create advanced materials with tailored properties. The ability to precisely control the architecture of polymers opens up new possibilities in fields ranging from nanotechnology to biomedical engineering. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for leveraging its full potential in innovative research and development.

References

-

Pentaerythritol tetrakis(2-bromoisobutyrate), min 97%, 1 gram. CP Lab Safety. [Link]

-

Pentaerythritol tetrakis(2-bromoisobutyrate). Polymer Source. [Link]

-

Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). ResearchGate. [Link]

-

Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH | SLS. Scientific Laboratory Supplies. [Link]

Sources

- 1. ペンタエリスリトールテトラキス(2-ブロモイソブチレート) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 季戊四醇四(2-溴异丁酸酯) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Pentaerythritol Tetrakis(2-bromoisobutyrate) | 243991-62-0 | TCI AMERICA [tcichemicals.com]

- 6. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]

- 7. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

Physical and chemical characteristics of Pentaerythritol tetrakis(2-bromoisobutyrate)

An In-depth Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate): A Core Initiator for Advanced Polymer Architectures

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical characteristics of Pentaerythritol tetrakis(2-bromoisobutyrate), a cornerstone molecule for the synthesis of complex macromolecular structures. Primarily geared towards researchers and professionals in polymer chemistry, materials science, and drug development, this document synthesizes fundamental data with practical insights into its application, particularly as a tetrafunctional initiator in Atom Transfer Radical Polymerization (ATRP).

Introduction: The Architectural Significance of a Tetrafunctional Core

Pentaerythritol tetrakis(2-bromoisobutyrate), often abbreviated as 4f-BiB, is a highly versatile compound whose molecular architecture is central to its function.[][2] Its significance lies in its symmetrical, tetravalent structure, which features a central neopentane core from which four 2-bromoisobutyrate groups radiate. These terminal groups are highly efficient initiating sites for controlled radical polymerization techniques, most notably ATRP.[3]

This unique structure allows for the simultaneous growth of four polymer chains from a single molecule, leading to the formation of well-defined, four-arm star polymers.[3] Such star architectures offer distinct advantages over their linear counterparts, including lower solution viscosity, higher functionality, and unique rheological properties. These characteristics make 4f-BiB an invaluable tool for creating advanced materials for diverse fields, including drug delivery systems, specialized coatings, and nanotechnology.[4][5]

Physicochemical Characteristics

The utility of Pentaerythritol tetrakis(2-bromoisobutyrate) in a laboratory and industrial setting is dictated by its distinct physical and chemical properties. These characteristics influence its storage, handling, solubility, and reactivity.

Physical Properties

The compound is typically supplied as a white to yellowish solid powder.[4][6] It is stable under ambient conditions and should be stored at room temperature.[4] Key physical descriptors are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂Br₄O₈ | [][4][7] |

| Molecular Weight | 732.09 g/mol | [][4][7] |

| Appearance | White to yellowish powder/solid | [4][6][7] |

| Melting Point | 130-134 °C | [4][7] |

| Boiling Point | 65-67 °C at 11 mmHg | [] |

| Purity | ≥ 97% (HPLC) | [4][6] |

| CAS Number | 243991-62-0 | [][4][7] |

| PubChem ID | 71317426 | [4][6] |

Chemical Identity and Structure

The molecule's systematic IUPAC name is 2,2-bis[[(2-bromo-2-methylpropanoyl)oxy]methyl]propane-1,3-diyl bis(2-bromo-2-methylpropanoate).[8] Its structure is defined by a central quaternary carbon atom bonded to four methylene groups, each esterified with a 2-bromoisobutyryl group. This tetrafunctionality is the source of its utility in polymerization.

-

SMILES String: CC(C)(Br)C(=O)OCC(COC(=O)C(C)(C)Br)(COC(=O)C(C)(C)Br)COC(=O)C(C)(C)Br[7]

-

InChI Key: QEVWEWLNSORHNP-UHFFFAOYSA-N[7]

The presence of four tertiary alkyl bromide functionalities makes this molecule an exceptionally efficient initiator for ATRP, a powerful method for synthesizing polymers with controlled molecular weights and narrow distributions.[5][7]

Spectroscopic Data

Characterization of Pentaerythritol tetrakis(2-bromoisobutyrate) is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum exhibits two key signals that are characteristic of its structure[9]:

-

A singlet at approximately δ 1.94 ppm , corresponding to the 24 protons of the four equivalent methyl groups (-C(CH₃)₂Br).

-

A singlet at approximately δ 4.32 ppm , corresponding to the 8 protons of the four equivalent methylene groups (-C(CH₂)₄-).

The integration of these peaks in a 24:8 (or 3:1) ratio provides clear evidence of the compound's purity and structural integrity.

Core Application: A Tetrafunctional Initiator in ATRP

The primary application of Pentaerythritol tetrakis(2-bromoisobutyrate) is as an initiator for Atom Transfer Radical Polymerization (ATRP).[2][3] ATRP is a controlled/"living" radical polymerization method that allows for the precise synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[5][10]

The functionality of 4f-BiB as an ATRP initiator is visualized below.

Caption: Role of 4f-BiB as a 4-arm ATRP initiator.

In a typical ATRP reaction, a transition metal complex (e.g., Cu(I)/ligand) reversibly activates the C-Br bond. This process generates a radical on the initiator, which then propagates by adding monomer units. The reversible nature of this activation/deactivation cycle maintains a low concentration of active radicals, preventing termination reactions and allowing for uniform chain growth from all four initiating sites. This results in the formation of a star-shaped polymer.

Experimental Protocol: Synthesis of a Four-Arm Star Polymer via ATRP

This section provides a representative, self-validating protocol for the synthesis of a four-arm star poly(methyl methacrylate) (PMMA) using Pentaerythritol tetrakis(2-bromoisobutyrate) as the initiator.

Objective: To synthesize a star PMMA with a target degree of polymerization (DP) of 100 per arm.

Materials:

-

Pentaerythritol tetrakis(2-bromoisobutyrate) (4f-BiB, Initiator)

-

Methyl methacrylate (MMA, Monomer), inhibitor removed

-

Copper(I) bromide (CuBr, Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, Ligand)

-

Anisole (Solvent)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Reagent Calculation:

-

Target DP/arm = 100. Total monomer units = 4 arms * 100 = 400.

-

Molar Ratio: [MMA]₀ / [Initiator]₀ / [CuBr]₀ / [PMDETA]₀ = 400 / 1 / 4 / 4.

-

Calculate the required mass of each reagent based on the desired scale (e.g., for 1.0 g of initiator).

-

-

Reaction Setup:

-

Add the calculated amounts of Pentaerythritol tetrakis(2-bromoisobutyrate) (e.g., 0.136 g, 0.186 mmol) and CuBr (e.g., 0.107 g, 0.744 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Seal the flask with a rubber septum, and perform three cycles of vacuum-backfill with inert gas (Argon or Nitrogen) to remove oxygen.

-

-

Addition of Liquid Components:

-

Using degassed syringes, add the required volume of anisole (e.g., 5 mL) and the inhibitor-free MMA monomer (e.g., 7.45 g, 74.4 mmol).

-

Stir the mixture to dissolve the initiator. The solution will be a colorless or slightly yellow suspension.

-

Finally, add the PMDETA ligand (e.g., 0.129 g, 0.744 mmol) via syringe. The solution should turn dark green/brown, indicating the formation of the Cu(I)/PMDETA complex.

-

-

Polymerization:

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).

-

Allow the polymerization to proceed with vigorous stirring. Monitor the reaction progress by taking small aliquots at timed intervals and analyzing monomer conversion via ¹H NMR or gas chromatography.

-

-

Termination and Purification:

-

Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).

-

Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the purified polymer by slowly adding the solution to a large excess of a non-solvent, such as cold methanol.

-

Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Validation: The success of the synthesis is validated by characterizing the final polymer using Gel Permeation Chromatography (GPC) to confirm a narrow molecular weight distribution (Mw/Mn < 1.3) and ¹H NMR to confirm the chemical structure.

Safety and Handling

Pentaerythritol tetrakis(2-bromoisobutyrate) is classified as an irritant.[7][11]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][11][12]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[11] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8][11] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[11][13] Seek medical attention if irritation persists.[11]

Conclusion

Pentaerythritol tetrakis(2-bromoisobutyrate) is more than a chemical reagent; it is a molecular scaffold for innovation. Its well-defined tetrafunctional structure provides a reliable and efficient platform for synthesizing star polymers with a high degree of control. This capability is crucial for developing next-generation materials where architectural precision translates directly to enhanced performance, from more effective drug delivery vehicles to more durable and functional coatings. A thorough understanding of its physicochemical properties and safe handling is paramount for harnessing its full potential in advanced research and development.

References

-

Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). ResearchGate. [Link]

-

Pentaerythritol tetrakis(2-bromoisobutyrate). Polymer Source. [Link]

-

Pentaerythritol Tetrakis(2-Bromoisobutyrate) 97%. Cenmed. [Link]

-

Material Safety Data Sheet - Pentaerythrityl tetrabromide, 98%. Cole-Parmer. [Link]

-

Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. MDPI. [Link]

-

ATRP in the design of functional materials for biomedical applications. PMC - NIH. [Link]

-

Atom Transfer Radical Polymerization. Chemical Reviews. [Link]

Sources

- 2. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]

- 3. cenmed.com [cenmed.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. ペンタエリスリトールテトラキス(2-ブロモイソブチレート) 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Pentaerythritol Tetrakis(2-bromoisobutyrate) | 243991-62-0 | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Advent of Architectural Precision in Polymer Chemistry: A Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the discovery and history of Pentaerythritol tetrakis(2-bromoisobutyrate), a cornerstone molecule in the synthesis of complex macromolecular architectures. Far from being a mere catalogue of facts, this document illuminates the scientific causality that propelled its development, intrinsically linked to the advent of controlled radical polymerization techniques. We will explore its synthesis, characterization, and pivotal role as a tetrafunctional initiator in Atom Transfer Radical Polymerization (ATRP), a technology that revolutionized the ability to design polymers with predetermined molecular weights, low polydispersity, and complex topologies. This guide is intended for researchers and professionals who seek not only to utilize this compound but also to understand its significance within the broader context of polymer chemistry and its applications in advanced materials and drug delivery systems.

The Dawn of Control: The Matyjaszewski Revolution and the Need for Multifunctional Initiators

The history of Pentaerythritol tetrakis(2-bromoisobutyrate) is inextricably linked to the groundbreaking work of Krzysztof Matyjaszewski and his discovery of Atom Transfer Radical Polymerization (ATRP) in 1995.[1][2] Prior to this, conventional radical polymerization, while a workhorse for producing a vast array of polymeric materials, offered limited control over the polymer chain's growth. This resulted in polymers with broad molecular weight distributions and undefined architectures, akin to building with irregular stones.

ATRP, a type of reversible-deactivation radical polymerization, changed the paradigm.[1] By establishing a dynamic equilibrium between active propagating radicals and dormant species, ATRP allows for the controlled, chain-growth polymerization of a wide variety of monomers.[1] This newfound control opened the door to the precise engineering of macromolecules, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and, crucially, complex architectures such as block copolymers, graft copolymers, and star polymers.[2][3]

The ability to create star polymers, which consist of multiple polymer "arms" radiating from a central core, was particularly enticing for a range of applications, from drug delivery to rheology modification. The most direct and efficient method for synthesizing these structures via ATRP is the "core-first" approach.[4][5] This strategy necessitates the use of a multifunctional initiator , a molecule with multiple sites from which polymer chains can grow simultaneously. It was this critical need that set the stage for the development and widespread adoption of initiators like Pentaerythritol tetrakis(2-bromoisobutyrate).

Pentaerythritol tetrakis(2-bromoisobutyrate): A Star Performer in the ATRP Toolkit

Pentaerythritol tetrakis(2-bromoisobutyrate), also known by synonyms such as 4f-BiB and Tetrafunctional initiator, emerged as a highly effective and popular choice for a tetrafunctional ATRP initiator.[5][6] Its prominence can be attributed to several key factors:

-

Symmetrical and Well-Defined Core: The pentaerythritol core provides a geometrically defined center from which four polymer arms can grow. This leads to the formation of well-defined, four-arm star polymers.[7]

-

Efficient Initiation: The 2-bromoisobutyrate groups are highly efficient at initiating the polymerization of a wide range of monomers, including styrenes, acrylates, and methacrylates.[8][]

-

Synthetic Accessibility: The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is a relatively straightforward esterification reaction, making it readily accessible for laboratory and industrial use.

The convergence of a well-defined core and highly active initiating groups made this molecule an invaluable tool for polymer chemists seeking to create precisely tailored star polymers for advanced applications.

Synthesis and Physicochemical Properties

The synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate) is typically achieved through the esterification of pentaerythritol with an excess of 2-bromoisobutyryl bromide in the presence of a base, such as pyridine or triethylamine, to scavenge the HBr byproduct.[7]

Caption: Synthetic workflow for Pentaerythritol tetrakis(2-bromoisobutyrate).

Detailed Experimental Protocol: Synthesis of Pentaerythritol tetrakis(2-bromoisobutyrate)

Materials:

-

Pentaerythritol

-

2-Bromoisobutyryl bromide

-

Pyridine (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pentaerythritol in anhydrous pyridine and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add 2-bromoisobutyryl bromide dropwise to the cooled solution via the dropping funnel over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white to off-white solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₁H₃₂Br₄O₈[8][10] |

| Molecular Weight | 732.09 g/mol [8][10] |

| Appearance | White to yellowish powder/solid[4][11] |

| Melting Point | 130-134 °C[4][11] |

| CAS Number | 243991-62-0[5][8] |

Application in the Synthesis of Four-Arm Star Polymers via ATRP

The primary application of Pentaerythritol tetrakis(2-bromoisobutyrate) is as a tetrafunctional initiator in the "core-first" synthesis of four-arm star polymers via ATRP.[7] In this process, the four 2-bromoisobutyrate groups on the initiator molecule are simultaneously activated by a transition metal complex (typically copper-based) in its lower oxidation state. This generates four radical centers from which polymer chains grow outwards.

Caption: "Core-first" ATRP synthesis of a four-arm star polymer.

The controlled nature of ATRP ensures that the four arms grow at a similar rate, resulting in a star polymer with arms of approximately equal length and a low overall polydispersity. The molecular weight of the star polymer can be controlled by the ratio of monomer to initiator.

This methodology has been successfully employed to synthesize a wide variety of star polymers with tailored properties for applications including:

-

Drug Delivery: The well-defined structure and high density of chain ends make star polymers excellent candidates for drug delivery systems. The core can encapsulate therapeutic agents, while the arms can be functionalized to improve solubility, biocompatibility, and targeting.

-

Coatings and Adhesives: Star polymers can act as effective crosslinking agents, enhancing the mechanical strength and thermal stability of coatings, adhesives, and sealants.[4][10]

-

Biomedical Applications: Their unique architecture allows for the creation of materials for tissue engineering, diagnostics, and other biomedical applications.[4]

Conclusion: A Legacy of Precision and Control

The discovery and development of Pentaerythritol tetrakis(2-bromoisobutyrate) were not isolated events but rather a direct and elegant response to the needs created by a paradigm shift in polymer synthesis. Its emergence as a key multifunctional initiator for ATRP has empowered researchers to design and create complex, well-defined macromolecular architectures with an unprecedented level of precision. As the fields of materials science and nanomedicine continue to advance, the demand for such precisely engineered polymers will undoubtedly grow, ensuring that the legacy of this "star" initiator will continue to shape the future of polymer chemistry.

References

-

Polymer Source. Pentaerythritol tetrakis(2-bromoisobutyrate). [Link]

-

ResearchGate. Scheme 1. Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). [Link]

-

Cenmed. pentaerythritol tetrakis(2-bromoisobutyrate) 97% (c005b-027056). [Link]

-

Polymer Source. ATRP (atom transfer radical polymerization) initiators; Pentaerythritol tetrakis(2-bromoisobutyrate). [Link]

-

Wikipedia. Pentaerythritol. [Link]

-

Wikipedia. Atom transfer radical polymerization. [Link]

-

Wikipedia. Krzysztof Matyjaszewski. [Link]

-

Matyjaszewski Polymer Group - Carnegie Mellon University. About ATRP. [Link]

-

YouTube. Krzysztof Matyjaszewski: Controlling Polymerization. [Link]

-

ACS Publications. Synthesis and Characterization of Star Polymers with Varying Arm Number, Length, and Composition from Organic and Hybrid Inorganic/Organic Multifunctional Initiators. [Link]

-

National Center for Biotechnology Information. Star Polymers. [Link]

-

ACS Publications. Star Polymers. [Link]

-

MDPI. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. [Link]

-

ResearchGate. Star polymers by ATRP of styrene and acrylates employing multifunctional initiators. [Link]

-

Matyjaszewski Polymer Group - Carnegie Mellon University. Surfaces. [Link]

-

The University of British Columbia. Synthesis of thermoresponsive mixed arm star polymers by combination of RAFT and ATRP from a multifunctional core and its self-assembly in water. [Link]

-

ACS Publications. Well-Defined Star Polymers with Mixed-Arms by Sequential Polymerization of Atom Transfer Radical Polymerization and Reverse Addition–Fragmentation Chain Transfer. [Link]

Sources

- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 2. About ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Krzysztof Matyjaszewski - Wikipedia [en.wikipedia.org]

Core Principles and Methodologies for Utilizing Pentaerythritol tetrakis(2-bromoisobutyrate) as a Tetra-functional Crosslinking Agent

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for using Pentaerythritol tetrakis(2-bromoisobutyrate) as a core-forming molecule and crosslinking agent. We delve into the mechanistic underpinnings of its function as a tetra-functional initiator in Atom Transfer Radical Polymerization (ATRP), the transition from discrete star polymers to covalently crosslinked networks, and the resulting material properties. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and a detailed experimental protocol for the synthesis of hydrogels. The guide emphasizes the causality behind experimental choices to ensure technical accuracy and reproducibility.

Introduction: The Architectural Significance of a Tetra-functional Core

Pentaerythritol tetrakis(2-bromoisobutyrate), also known by synonyms such as 4f-BiB or Tetrakis(2-bromoisobutyryloxymethyl)methane, is a pivotal molecule in polymer chemistry, primarily utilized as a highly efficient initiator for controlled radical polymerization techniques.[1][] Its unique, symmetrical structure features a central pentaerythritol core from which four separate 2-bromoisobutyrate groups radiate. Each of these groups contains a tertiary alkyl bromide, which serves as a highly effective initiation site for Atom Transfer Radical Polymerization (ATRP).[3]

This tetra-functionality is the cornerstone of its utility. By initiating polymerization simultaneously from four distinct points, it enables the synthesis of well-defined, four-arm star polymers. When these star polymers are grown to a sufficient length or concentration, they can interconnect, forming a single, continuous three-dimensional network. This process of interconnection is known as crosslinking, and it transforms soluble, individual polymer chains into an insoluble, robust material, such as a hydrogel or organogel. The resulting crosslinked polymers exhibit significantly enhanced mechanical strength, thermal stability, and solvent resistance compared to their linear counterparts.[4][5][6]

Table 1: Physicochemical Properties of Pentaerythritol tetrakis(2-bromoisobutyrate)

| Property | Value | Source(s) |

| CAS Number | 243991-62-0 | [1][][8] |

| Molecular Formula | C₂₁H₃₂Br₄O₈ | [4][] |

| Molecular Weight | 732.09 g/mol | [4][] |

| Appearance | White to yellowish powder/solid | [4] |

| Melting Point | 130 - 134 °C | [4] |

| Purity | ≥ 97% (HPLC) | [4] |

| Primary Application | ATRP Initiator | [1][3][] |

The Core Mechanism: Initiating Controlled Polymerization via ATRP

Atom Transfer Radical Polymerization (ATRP) is a cornerstone of controlled/"living" polymerization, prized for its ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality. The process relies on a reversible deactivation mechanism, where a transition metal complex (commonly copper-based) in a lower oxidation state (e.g., Cu(I)Br) abstracts the halogen atom from an initiator molecule, like Pentaerythritol tetrakis(2-bromoisobutyrate).

This abstraction generates a radical on the initiator, which then begins to propagate by adding monomer units. Simultaneously, the copper complex is oxidized to a higher state (e.g., Cu(II)Br₂). This higher-oxidation-state complex can then "deactivate" the growing polymer chain by donating the halogen atom back, returning the chain to a dormant state. This rapid activation-deactivation equilibrium ensures that all polymer chains grow at a similar rate, affording exceptional control over the final polymer architecture.

The significance of using Pentaerythritol tetrakis(2-bromoisobutyrate) is that this process occurs at all four of its alkyl bromide termini, allowing for the concurrent growth of four polymer chains from a single molecular core.

Diagram 1: The fundamental activation-deactivation equilibrium in ATRP, initiated from one arm of the core molecule.

From Star Polymers to a Covalently Crosslinked Network

The transition from individual, soluble star polymers to a macroscopic, insoluble gel is the essence of crosslinking. This occurs when the growing arms of different star polymers react with each other or with other monomers to form covalent bonds, effectively linking the star-shaped nodes into an "infinite" network.

The key factors that govern this transition are:

-

Monomer Conversion: As polymerization proceeds and monomer is consumed, the concentration of growing polymer chains increases. At a critical point, known as the gel point, the chains have a high probability of reacting with each other, leading to a rapid increase in viscosity and the formation of a macroscopic gel.

-

Initiator Concentration: The ratio of monomer to initiator ([M]/[I]) is a critical experimental parameter. A lower [M]/[I] ratio results in shorter polymer arms at full conversion. For crosslinking, this ratio must be high enough to allow for sufficiently long chains that can entangle and react.

-

Solvent: The choice of solvent affects the solubility of the monomer, polymer, and catalyst complex. In hydrogel synthesis, the polymerization is typically carried out in water or a polar organic solvent, which becomes entrapped within the polymer network upon gelation.

Diagram 2: Conceptual workflow from a single initiator molecule to interconnected star polymers forming a network.

Experimental Protocol: Synthesis of a PEG-Based Hydrogel

This section provides a trusted, self-validating protocol for synthesizing a hydrogel using Pentaerythritol tetrakis(2-bromoisobutyrate) as the crosslinking agent. This method is based on established free radical polymerization techniques for hydrogel formation.[9][10]

Objective: To synthesize a crosslinked poly(ethylene glycol) methyl ether acrylate (PEGMEA) hydrogel.

Materials & Reagents:

-

Pentaerythritol tetrakis(2-bromoisobutyrate) (Initiator, ≥97%)

-

Poly(ethylene glycol) methyl ether acrylate (PEGMEA, average Mn ~480 g/mol ) (Monomer)

-

Copper(I) bromide (CuBr, 99.99%) (Catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

-

Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

-

Methanol (for purification)

-

Deionized water (for swelling studies)

-

Syringes, needles, rubber septa, Schlenk flask, magnetic stir bar

Methodology:

PART A: Reaction Setup and Degassing

-

Initiator & Monomer: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add Pentaerythritol tetrakis(2-bromoisobutyrate) (e.g., 36.6 mg, 0.05 mmol).

-

Add PEGMEA monomer (e.g., 4.80 g, 10.0 mmol) and anhydrous DMF (5 mL).

-

Seal the flask with a rubber septum and secure it.

-

Deoxygenation (Critical Step): Subject the solution to three "freeze-pump-thaw" cycles to remove dissolved oxygen, which terminates radical polymerization. Alternatively, bubble with dry argon or nitrogen for at least 30 minutes. The solution must be kept under an inert atmosphere.

PART B: Catalyst Preparation and Polymerization

-

Catalyst Stock (in a glovebox or under inert gas): In a separate vial, add CuBr (e.g., 7.2 mg, 0.05 mmol) and PMDETA (e.g., 8.7 mg, 10.5 µL, 0.05 mmol).

-

Add 1 mL of deoxygenated DMF to the catalyst vial and stir to form a homogenous green/blue solution.

-

Initiation: Using a deoxygenated syringe, quickly inject the catalyst solution into the stirring monomer/initiator solution in the Schlenk flask.

-

Place the flask in a pre-heated oil bath at 60 °C.

-

Observation: The solution will become progressively more viscous. Gelation can be observed within 1-4 hours, depending on the specific conditions. The reaction is typically allowed to proceed for 24 hours to ensure high conversion.

PART C: Purification and Characterization (Self-Validation)

-

Termination: After the reaction period, cool the flask, open it to the air, and add 5 mL of DMF to dilute. The presence of oxygen will quench the polymerization.

-

Purification: Transfer the resulting gel/solution into a dialysis membrane (e.g., MWCO 3.5 kDa). Dialyze against methanol for 48 hours to remove the solvent, unreacted monomer, and catalyst complex. Then, dialyze against deionized water for another 48 hours.

-

Drying: Freeze the purified hydrogel and dry it using a lyophilizer (freeze-dryer) to obtain a porous solid.

-

Gel Fraction: Weigh the dry hydrogel (W_dry). This weight, compared to the initial theoretical weight of the polymer, gives the gel fraction, confirming the efficiency of the crosslinking reaction. A high gel fraction (>90%) indicates successful network formation.

-

Swelling Ratio: Immerse a known weight of the dry hydrogel (W_dry) in deionized water. Allow it to swell to equilibrium (typically 24 hours). Remove the swollen gel, blot excess surface water, and weigh it (W_swollen). The equilibrium swelling ratio (ESR) is calculated as: ESR = (W_swollen - W_dry) / W_dry This value provides a quantitative measure of the hydrogel's crosslink density and water absorption capacity.

Properties and Advanced Applications

The versatility of Pentaerythritol tetrakis(2-bromoisobutyrate) allows for the creation of crosslinked materials with highly tunable properties. By adjusting the arm length (via the [M]/[I] ratio) or the monomer chemistry, the network's characteristics can be precisely controlled.

-

Drug Delivery: The porous network of hydrogels makes them excellent candidates for drug delivery systems.[4][11] Therapeutic agents can be loaded into the hydrogel and released in a controlled manner as the drug diffuses out or as the hydrogel degrades.[12]

-

Tissue Engineering: Biocompatible hydrogels can mimic the extracellular matrix, providing scaffolds for cell growth and tissue regeneration.[12]

-

Coatings and Adhesives: In materials science, this crosslinker enhances the durability, adhesion, and thermal stability of coatings and adhesives for industrial applications.[4]

-

Smart Gels: By incorporating stimuli-responsive monomers, the resulting hydrogels can change their volume or release a payload in response to environmental triggers like pH, temperature, or light.[11]

Conclusion

Pentaerythritol tetrakis(2-bromoisobutyrate) is more than a simple initiator; it is a molecular scaffold for building complex, three-dimensional polymer architectures. Its tetra-functional nature provides a direct route to forming star polymers and, subsequently, covalently crosslinked networks with tailored properties. Understanding the fundamental principles of ATRP and the physical process of gelation empowers researchers to harness this molecule for a wide array of applications, from advanced biomedical devices to high-performance industrial materials. The future of this field lies in creating increasingly complex and functional networks, such as multi-stimuli-responsive gels and hybrid organic-inorganic materials, all built upon the foundational principles outlined in this guide.

References

-

Pentaerythritol tetrakis(2-bromoisobutyrate) - Polymer Source. (URL: [Link])

-

Pentaerythritol tetrakis(2-bro | 723193-5G | SIGMA-ALDRICH | SLS. (URL: [Link])

-

Synthetic route for pentaerythritol tetrakis (2-bromoisobutyrate). - ResearchGate. (URL: [Link])

-

Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (URL: [Link])

-

Pentaerythritol tetrakis(2-bromoisobutyrate), min 97%, 1 gram - CP Lab Safety. (URL: [Link])

-

Synthesis of Hydrogel-Based Microgels and Nanogels Toward Therapeutic and Biomedical Applications - MDPI. (URL: [Link])

-

CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS - DTIC. (URL: [Link])

-

Amphiphilic Model Networks Based on PEG and PCL Tetra-Arm Star Polymers with Complementary Reactivity - ChemRxiv. (URL: [Link])

-

Properties of Cross-Linked Polymers and Copolymers - ResearchGate. (URL: [Link])

-

Molecular Mechanisms of Polymer Crosslinking via Thermal Activation - arXiv. (URL: [Link])

-

Modeling properties of cross-linked polymers - SCIENOMICS. (URL: [Link])

-

Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release - MDPI. (URL: [Link])

-

Preparation of multifunctional hydrogels with accessible isothiouronium groups via radical cross-linking copolymerization - PMC - NIH. (URL: [Link])

Sources

- 1. Pentaerythritol tetrakis(2-bromoisobutyrate) [polymersource.ca]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. chemimpex.com [chemimpex.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. scienomics.com [scienomics.com]

- 8. calpaclab.com [calpaclab.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of multifunctional hydrogels with accessible isothiouronium groups via radical cross-linking copolymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pcbiochemres.com [pcbiochemres.com]

- 12. mdpi.com [mdpi.com]

A Technical Guide to Pentaerythritol tetrakis(2-bromoisobutyrate) as a Tetrafunctional Initiator in Controlled Radical Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction to Multifunctional Initiators and Star Polymers

The architecture of a polymer plays a pivotal role in defining its physical and chemical properties. Among the various complex polymer architectures, star polymers, which consist of multiple linear polymer chains emanating from a central core, have garnered significant attention. Their unique three-dimensional, globular structure imparts properties such as lower solution viscosity and a higher density of functional groups at the periphery compared to their linear analogues of the same molecular weight.[1][2] These characteristics make them highly desirable for a range of applications, including in the biomedical field as drug delivery vehicles and in materials science.[3][4][5]

Controlled/living radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with complex architectures.[6] Among these, Atom Transfer Radical Polymerization (ATRP) stands out as a versatile and robust method for synthesizing a wide variety of polymers with predetermined molecular weights, low polydispersity, and high end-group functionality.[7][8] A key strategy for synthesizing star polymers via ATRP is the "core-first" approach, which utilizes a multifunctional initiator.[2] Tetrafunctional initiators are a class of molecules that can initiate the growth of four polymer chains simultaneously, leading to the formation of a four-arm star polymer.[9][10]

Pentaerythritol tetrakis(2-bromoisobutyrate) (PE-Br4): A Core Initiator

Pentaerythritol tetrakis(2-bromoisobutyrate), often abbreviated as PE-Br4 or 4f-BiB, is a widely used tetrafunctional initiator in ATRP.[11] Its central pentaerythritol core provides a scaffold for four 2-bromoisobutyrate initiating groups.

2.1 Chemical Structure and Properties

The chemical structure of PE-Br4 features a central quaternary carbon atom bonded to four methylene groups, each of which is esterified with a 2-bromoisobutyryl group. This symmetrical structure ensures that the four initiating sites are chemically equivalent, leading to the growth of four polymer arms of similar length under controlled polymerization conditions.

-

Molecular Formula: C₂₁H₃₂Br₄O₈[][]

-

Molecular Weight: 732.09 g/mol [][]

-

Appearance: Typically a white to off-white solid.[14]

-